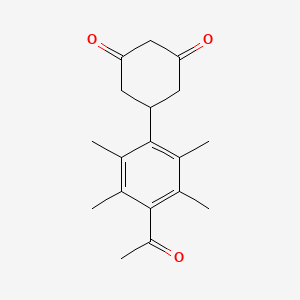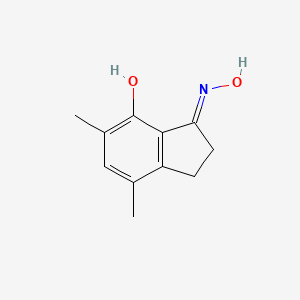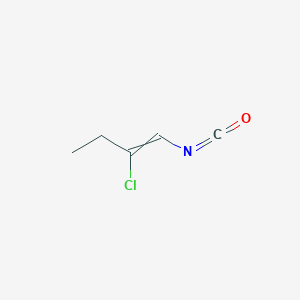
2-Chloro-1-isocyanatobut-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-isocyanatobut-1-ene is an organic compound with the molecular formula C5H6ClNO It is characterized by the presence of both a chloro group and an isocyanate group attached to a butene backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-isocyanatobut-1-ene typically involves the reaction of 2-chlorobut-1-ene with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate chloroformate, which subsequently rearranges to form the isocyanate group.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions: 2-Chloro-1-isocyanatobut-1-ene undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of ureas, carbamates, or thiocarbamates, respectively.
Addition Reactions: The double bond in the butene backbone can participate in addition reactions with electrophiles, such as hydrogen halides or halogens, resulting in the formation of dihalides or halohydrins.
Polymerization Reactions: The isocyanate group can react with compounds containing active hydrogen atoms, such as polyols, to form polyurethanes.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Electrophiles: Hydrogen halides, halogens
Catalysts: Triethylamine, dibutyltin dilaurate (for polymerization)
Major Products Formed:
Ureas: Formed by the reaction with amines
Carbamates: Formed by the reaction with alcohols
Thiocarbamates: Formed by the reaction with thiols
Polyurethanes: Formed by the reaction with polyols
科学研究应用
2-Chloro-1-isocyanatobut-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various functionalized compounds.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through the formation of stable urea or carbamate linkages.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other bioactive molecules.
Industry: Utilized in the production of polyurethanes, which are widely used in coatings, adhesives, foams, and elastomers.
作用机制
The mechanism of action of 2-Chloro-1-isocyanatobut-1-ene involves its reactivity towards nucleophiles. The isocyanate group readily reacts with compounds containing active hydrogen atoms, leading to the formation of stable covalent bonds. This reactivity is exploited in various applications, such as the synthesis of polyurethanes and the modification of biomolecules.
相似化合物的比较
- 2-Chloro-1-isocyanatobut-2-ene
- 1-Chloro-2-isocyanatobut-1-ene
- 2-Chloro-1-isocyanatoprop-1-ene
Comparison: 2-Chloro-1-isocyanatobut-1-ene is unique due to the specific positioning of the chloro and isocyanate groups on the butene backbone. This positioning influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, this compound may exhibit different reactivity patterns and selectivity in chemical reactions, making it a valuable compound for specific applications in organic synthesis and industrial processes.
属性
CAS 编号 |
88310-66-1 |
|---|---|
分子式 |
C5H6ClNO |
分子量 |
131.56 g/mol |
IUPAC 名称 |
2-chloro-1-isocyanatobut-1-ene |
InChI |
InChI=1S/C5H6ClNO/c1-2-5(6)3-7-4-8/h3H,2H2,1H3 |
InChI 键 |
ILQPCOIKNLUNKG-UHFFFAOYSA-N |
规范 SMILES |
CCC(=CN=C=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


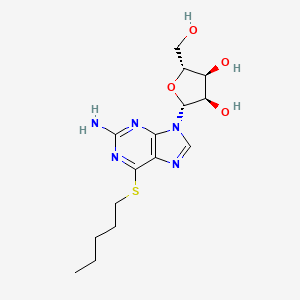
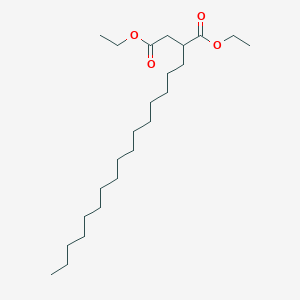

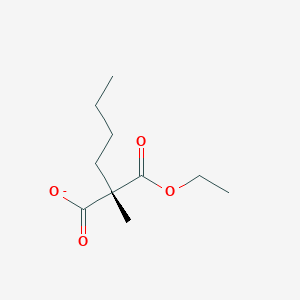
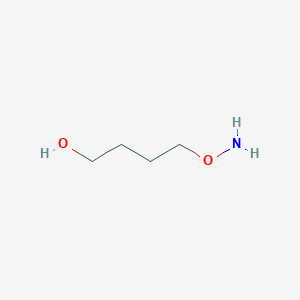

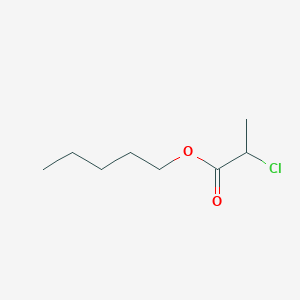
![5-[(But-3-en-1-yl)oxy]-1-tert-butyl-1H-tetrazole](/img/structure/B14404297.png)
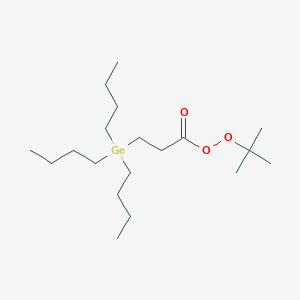
![5-[[2,4-Dihydroxy-3-[(4-nitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]naphthalene-2,7-disulphonic acid](/img/structure/B14404312.png)
![3-[3-(Trifluoromethyl)phenyl]-2,5-dihydro-1,2,4-triazin-6(1H)-one](/img/structure/B14404318.png)

